![molecular formula C16H15BrN2O3 B5538378 2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)
2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide
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Description
- The compound is a derivative of acetamide, which has been explored for its diverse chemical and pharmacological properties. It belongs to a class of compounds characterized by the presence of an acetamide group and various substituents which impart unique chemical characteristics.
Synthesis Analysis
- The synthesis of related acetamide derivatives involves multi-step reactions. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized through alkylation and nitration processes under specific conditions, achieving yields of 77.42% for alkylation and 92.2% for nitration (Zhang Da-yang, 2004).
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study detailed the synthesis of new Schiff bases and Thiazolidinone derivatives from esterification and hydrazination processes, leading to compounds with evaluated antibacterial and antifungal activities. These compounds, derived from similar chemical structures, demonstrate significant potential in antimicrobial applications (Fuloria et al., 2014).
Pharmacological Assessments
Another research focused on the synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study underscores the pharmaceutical potential of compounds with structural similarities to 2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide, highlighting their effectiveness in various pharmacological evaluations (Rani et al., 2016).
Optical Properties and Indicator Applications
Research into orcinolic derivatives, including structures closely related to the chemical compound , revealed their crystallization, optical properties, and potential as OH− indicators. The study's findings on DFT calculations and absorption band shifts upon OH− ion addition suggest applications in chemical sensing and analysis (Wannalerse et al., 2022).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of amino groups, leading to intermediates for antimalarial drugs, showcases the importance of specific chemical reactions in developing pharmaceuticals. This research emphasizes the role of catalysts and various acyl donors in achieving desired products, reflecting on the synthesis strategies for compounds with medical applications (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-3-2-4-14(7-11)19-16(20)10-22-15-6-5-13(17)8-12(15)9-18-21/h2-9,21H,10H2,1H3,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVZQBPFMPUQEW-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide |
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